molecular formula C16H26ClNO2 B4402354 4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride

4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride

Cat. No.: B4402354
M. Wt: 299.83 g/mol
InChI Key: SRZAGPXFYHYQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a diethylamino group, an ethoxy group, and a phenyl group attached to a butanone backbone. It is commonly used in various fields such as chemistry, biology, medicine, and industry due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with diethylamine in the presence of a suitable catalyst to form the intermediate 4-(diethylamino)benzaldehyde. This intermediate is then reacted with 2-bromoethanol to introduce the ethoxy group, resulting in 4-{4-[2-(diethylamino)ethoxy]phenyl}butan-2-one. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ethoxy and phenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[2-(dimethylamino)ethoxy]phenyl}butan-2-one hydrochloride
  • 4-{4-[2-(diethylamino)ethoxy]phenyl}acetonitrile
  • 4-{4-[2-(diethylamino)ethoxy]phenyl}methanol

Uniqueness

4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-[4-[2-(diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-4-17(5-2)12-13-19-16-10-8-15(9-11-16)7-6-14(3)18;/h8-11H,4-7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZAGPXFYHYQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CCC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.